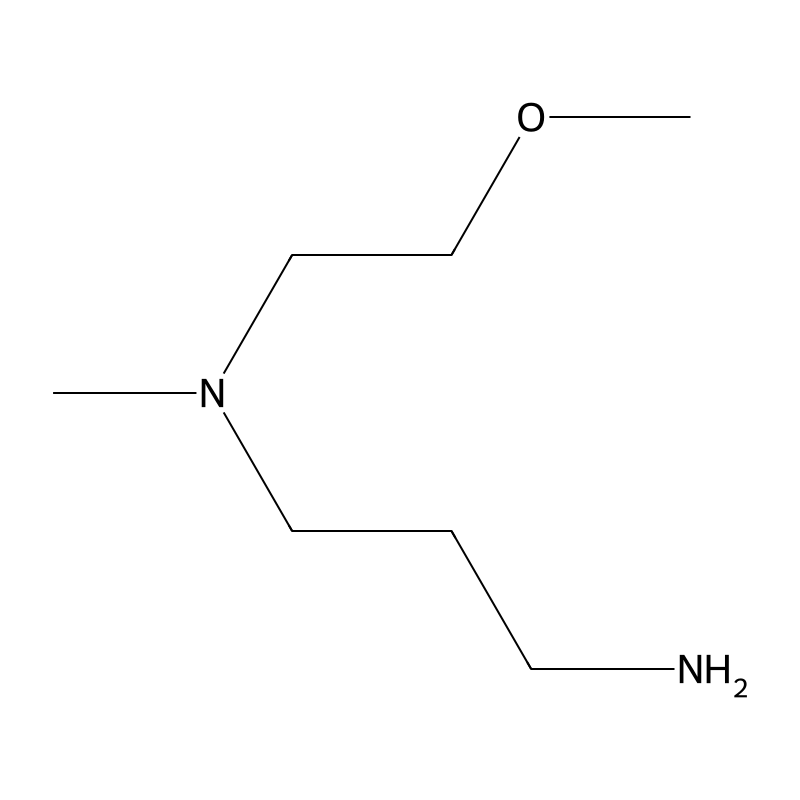

(3-Aminopropyl)(2-methoxyethyl)methylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Aminopropyl)(2-methoxyethyl)methylamine is an organic compound with the molecular formula and a molecular weight of 146.23 g/mol. It is classified under the category of amines, specifically as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. The compound features a propyl chain and a methoxyethyl group, which contribute to its unique chemical properties and potential applications in various fields such as pharmaceuticals and organic synthesis .

- Alkylation Reactions: The nitrogen atom can undergo alkylation, reacting with alkyl halides to form more complex amines.

- Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts.

- Condensation Reactions: The compound can react with carbonyl compounds (like aldehydes or ketones) to form imines or amines through condensation reactions.

These reactions highlight its versatility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

- Neurotransmitter Modulation: Compounds with amino groups often interact with neurotransmitter systems, potentially influencing mood and cognition.

- Antimicrobial Properties: Some amines exhibit antibacterial or antifungal activity, suggesting that (3-aminopropyl)(2-methoxyethyl)methylamine may also possess similar properties.

Further studies would be necessary to elucidate its specific biological effects.

Synthesis of (3-aminopropyl)(2-methoxyethyl)methylamine typically involves:

- Amine Synthesis: Starting from 2-methoxyethylamine and 1-bromopropane or another suitable alkyl halide, the reaction can be facilitated using a base such as sodium hydride or potassium carbonate.

- Reduction Reactions: If starting from a higher oxidation state compound, reduction processes may be employed.

- Direct Amination: Using appropriate reagents for direct amination of alcohols or other functional groups.

These methods allow for the efficient production of the compound in laboratory settings .

(3-Aminopropyl)(2-methoxyethyl)methylamine has potential applications in various fields:

- Pharmaceuticals: As an intermediate in drug synthesis, particularly in creating compounds that target neurological pathways.

- Agriculture: Possible use as a pesticide or herbicide formulation component due to its potential biological activity.

- Chemical Research: Utilized in organic synthesis as a building block for more complex molecules.

Its unique structure allows for diverse applications across multiple industries.

Several compounds share structural similarities with (3-aminopropyl)(2-methoxyethyl)methylamine. Here are some notable examples:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| (2-Methoxyethyl)methylamine | C4H11NO | 89.136 g/mol | Simpler structure; primarily used as a solvent |

| N,N-Bis(3-aminopropyl)methylamine | C7H19N3 | 145.23 g/mol | Contains two propyl groups; higher basicity |

| 2-((3-Aminopropyl)methylamino)ethanol | C6H16N2O | 132.21 g/mol | Contains an additional hydroxyl group |

| N-(2-Methoxyethyl)-N-methylpropane-1,3-diamine | C7H18N2O | 146.23 g/mol | Similar structure but different nitrogen bonding |

Uniqueness

(3-Aminopropyl)(2-methoxyethyl)methylamine stands out due to its combination of a longer propyl chain and a methoxy group, which may enhance its solubility and reactivity compared to simpler amines. Its specific structural features may provide unique interactions within biological systems that warrant further investigation.

Alkylation and Reductive Amination Routes

Direct Reductive Amination Pathways

The synthesis of (3-Aminopropyl)(2-methoxyethyl)methylamine primarily utilizes reductive amination methodologies, which represent the most versatile and widely employed approaches for constructing complex amine frameworks [1] [2]. Direct reductive amination involves the condensation of carbonyl compounds with amines followed by in-situ reduction of the intermediate imine. This methodology has proven particularly effective for synthesizing secondary and tertiary amines with high selectivity [1].

The process typically employs sodium cyanoborohydride (NaBH₃CN) as the reducing agent, operating under mild conditions at temperatures between 20-40°C [1] [2]. The mechanism proceeds through initial nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate that undergoes dehydration to yield an imine. The imine is subsequently reduced to the desired amine product [1]. Alternative reducing agents include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride, each offering distinct selectivity profiles and reaction conditions [3].

Indirect Reductive Amination Using Polymer-Supported Systems

Advanced methodologies employ polymer-supported triacetoxyborohydride resins, which provide enhanced reaction control and simplified purification procedures [3]. These systems demonstrate superior performance with isolated yields ranging from 77-100% and exceptional product purity. The heterogeneous nature of these catalysts facilitates straightforward product isolation through simple filtration, eliminating complex workup procedures [3].

The polymer-supported approach exhibits several distinct advantages: elimination of overalkylation side products, tolerance of acid-sensitive functional groups, and compatibility with various substrate classes [3]. Representative reaction conditions involve tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents, operating at ambient temperatures with reaction times typically ranging from 6-16 hours [3].

Alkylation with Alkyl Halides

Traditional alkylation approaches utilize alkyl halides in the presence of strong bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) . These reactions typically require polar aprotic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, with reaction temperatures ranging from 60-120°C . The methodology involves nucleophilic substitution mechanisms (SN2) and can achieve yields of 60-90% depending on substrate structure and reaction conditions .

Self-Limiting Alkylation Chemistry

Recent advances have introduced N-aminopyridinium salts as ammonia surrogates for selective secondary amine synthesis [5]. This methodology addresses the classical challenge of overalkylation by utilizing pyridinium ylide intermediates that become less nucleophilic following alkylation [5]. The approach demonstrates excellent selectivity with yields ranging from 68-95% and operates under mild conditions without formation of tertiary amine byproducts [5].

Catalytic Hydrogenation Approaches

Heterogeneous Nickel Catalysis

Catalytic hydrogenation represents a fundamental approach for amine synthesis, particularly utilizing heterogeneous nickel catalysts [6] [7]. Raney nickel demonstrates exceptional activity for selective hydrogenation of nitriles to primary amines, operating at temperatures between 50-140°C under hydrogen pressures of 1.2-50 bar [8] [6]. The methodology achieves yields of 86-98% with minimal side product formation [8].

Advanced nickel formulations include aluminum oxide-supported nanoparticles that exhibit enhanced stability and selectivity [7]. These catalysts facilitate direct synthesis of primary amines from alcohols and ammonia, representing the first heterogeneous, noble-metal-free catalytic system for this transformation [7]. The process operates under relatively mild conditions and demonstrates remarkable turnover numbers exceeding 150,000 [7].

Palladium-Based Hydrogenation Systems

Palladium catalysts, particularly supported on carbon (Pd/C) or silica (Pd/SiO₂), provide alternative pathways for selective amine synthesis [9] [10]. Silicon nanostructure-supported palladium composites (SiNS-Pd) demonstrate exceptional activity under atmospheric hydrogen pressure, achieving quantitative yields without overalkylation [9]. These systems operate effectively at moderate temperatures (40°C) and exhibit remarkable turnover frequencies of 1.7 × 10³ h⁻¹ [9].

Process intensification studies reveal optimal operating temperatures of 110°C for secondary amine production, with tetrahydrofuran proving superior to toluene and isopropanol as reaction medium [10]. The methodology tolerates various functional groups and enables continuous operation with turnover numbers reaching 150,000 [10].

Cobalt-Catalyzed Hydrogenation

Cobalt-based heterogeneous catalysts offer cost-effective alternatives to precious metal systems [6] [11]. Cobalt/silica composites exhibit high catalytic performance for selective primary amine synthesis through hydrogenation of nitriles and reductive amination [6]. The mechanistic study reveals that substrate nitrile and product amine retard hydrogenation of secondary imine intermediates, resulting in enhanced selectivity toward primary amines [6].

Solvent Effects and Reaction Optimization

Solvent Selection and Activity Optimization

Solvent choice profoundly influences reaction rates, selectivity, and product distribution in amine synthesis [12] [13]. Thermodynamic activity models combined with quantum chemical calculations provide systematic approaches for solvent optimization [12]. This methodology enables a priori identification of suitable solvents, significantly reducing experimental screening requirements [12].

For reductive amination reactions, polar aprotic solvents generally provide superior performance due to stabilization of ionic intermediates [13]. Water-saturated 2-methyltetrahydrofuran (2-MeTHF) demonstrates exceptional performance in transaminase-catalyzed systems, providing 32:1 diastereoselectivity compared to 20:1 in isopropyl acetate [13]. The enhanced selectivity results from favorable solvation effects on enzyme stereoselectivity [13].

Temperature and Pressure Optimization

Systematic kinetic studies reveal that temperature effects dominate over pressure considerations in most amine synthesis reactions [14]. Temperature optimization studies for alkylation reactions demonstrate that increased temperatures generally enhance reaction rates but may compromise selectivity due to competing side reactions [14] [15]. Process intensification approaches identify optimal temperature windows that balance conversion rates with product selectivity [14].

Pressure effects prove most significant in hydrogenation reactions, where hydrogen solubility and mass transfer limitations influence overall reaction rates [16]. Supercritical conditions can enhance reaction rates while providing unique selectivity profiles, particularly for alkylation reactions where pressure-dependent hydrogen bonding influences product distribution [16].

Advanced Optimization Methodologies

Machine learning approaches, particularly Bayesian optimization algorithms, enable efficient exploration of multidimensional parameter spaces [17] [18]. These methodologies identify optimal reaction conditions through systematic evaluation of temperature, pressure, residence time, and solvent effects while minimizing experimental resource requirements [17].

Reinforcement learning bandit optimization models demonstrate superior performance compared to traditional optimization approaches, achieving up to 31% improvement in identifying generally applicable reaction conditions [17]. These approaches prove particularly valuable for complex reactions where mechanistic understanding remains incomplete [17].

Microreactor Technology for Optimization

Microreactor systems provide ideal platforms for rapid reaction optimization due to enhanced heat and mass transfer characteristics [19] [20]. The shortened diffusion distances in microchannels enable rapid mixing and precise temperature control, facilitating systematic parameter screening [19]. Continuous flow processing in microreactors allows real-time optimization through automated feedback control systems [20].

Process intensification using microreactor technology achieves productivity improvements of 24 kg per L per day for certain amine synthesis reactions, demonstrating the potential for direct scale-up from optimization studies [21]. The enhanced safety profile of microreactor systems enables exploration of aggressive reaction conditions that would be impractical in conventional batch reactors [19].

Industrial-Scale Production Challenges

Temperature and Heat Management

Industrial amine production faces significant challenges related to temperature control and heat management [22] [23]. The highly exothermic nature of many amine synthesis reactions necessitates sophisticated cooling systems and precise temperature control to prevent thermal runaway and ensure product quality [22]. Industrial methylamine production operates at temperatures of 380-430°C, requiring specialized high-temperature reactor designs and advanced metallurgy [22] [23].

Heat integration strategies become critical for economic viability, particularly in continuous processes where waste heat recovery can significantly improve overall energy efficiency [22]. Advanced process control systems incorporating predictive algorithms help maintain optimal temperature profiles while minimizing energy consumption [24].

Pressure Management and Safety

High-pressure hydrogenation processes present substantial engineering challenges related to pressure vessel design, safety systems, and operational procedures [25] [26]. Industrial methylamine production typically operates at pressures of 18-25 bar, while some hydrogenation processes require pressures up to 300 bar [27] [26]. These conditions necessitate expensive pressure-rated equipment and comprehensive safety management systems [28].

Continuous flow systems offer advantages for pressure management by reducing inventory of high-pressure materials and enabling more precise pressure control [29] [30]. Microreactor technology further enhances safety by minimizing the volume of material under high pressure at any given time [19].

Product Separation and Purification

The separation of mixed amine products represents one of the most significant challenges in industrial amine production [28] [22]. Traditional methylamine processes produce equilibrium mixtures of monomethylamine, dimethylamine, and trimethylamine, requiring sophisticated distillation systems for product separation [22] [25]. The challenge becomes particularly acute when product specifications require high purity levels [28].

Advanced separation technologies including membrane-based systems and extractive distillation offer potential solutions for complex amine mixtures [31] [32]. Reactive extraction approaches using sustainable solvents like oleic acid demonstrate enhanced separation efficiency while maintaining compatibility with enzymatic production systems [32].

Catalyst Deactivation and Replacement

Catalyst deactivation represents a major operational challenge in industrial amine production, resulting from poisoning by impurities, thermal sintering, and mechanical degradation [10] [33]. Heterogeneous catalysts typically experience activity decline over time, necessitating periodic regeneration or replacement procedures [6] [10].

Process optimization studies identify regeneration protocols that can restore catalyst activity, such as isopropanol washing for palladium-based systems [10]. However, some catalyst formulations suffer permanent degradation, requiring complete replacement and associated downtime costs [10].

Environmental and Regulatory Compliance

Industrial amine production faces increasing environmental regulations related to emissions control, waste management, and solvent recovery [34] [35]. Amine degradation products can accumulate in process streams, leading to fouling, corrosion, and environmental concerns [34] [35]. Solvent recovery systems become essential for economic viability and environmental compliance [33].

Advanced process monitoring and control systems help maintain compliance with emission standards while optimizing process efficiency [34]. Green chemistry approaches, including solvent-free processes and renewable feedstock utilization, offer pathways toward more sustainable amine production [36].

Scale-Up and Technology Transfer

The transition from laboratory-scale optimization to industrial production presents numerous technical challenges related to mixing, heat transfer, and reaction kinetics [37]. Microreactor technology offers potential solutions through modular scale-up approaches that maintain the advantages of small-scale operation [19] [37].

XLogP3

Dates

Explore Compound Types